L-Tyrosine-d2-1 (L-4-Hydroxyphenyl-3,5-d2-alanine) is an analytical-grade, site-specifically deuterated stable isotope standard primarily utilized in mass spectrometry (LC-MS/MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Featuring a +2 Da mass shift relative to native L-tyrosine, this compound is engineered to function as a reliable internal standard for quantitative metabolomics, clinical biomarker discovery, and pharmacokinetic workflows. By incorporating deuterium exclusively at the 3 and 5 positions of the phenolic ring, it provides a crucial balance between isotopic mass differentiation and structural fidelity. For procurement professionals and analytical chemists, L-Tyrosine-d2-1 offers a cost-effective alternative to uniformly 13C/15N-labeled analogs while maintaining robust analytical performance and stability in complex biological matrices, such as serum and plasma [1].
Substituting L-Tyrosine-3,5-d2 with higher-deuterated variants (such as L-Tyrosine-d4 or d7) or crude isotopic mixtures introduces significant risks to quantitative accuracy and assay reproducibility. In liquid chromatography, the 'isotope effect' causes deuterated compounds to elute slightly earlier than their unlabeled counterparts; this retention time shift scales with the number of deuterium atoms. Utilizing a d4 or d7 analog exacerbates this chromatographic separation, potentially subjecting the internal standard and the target analyte to different matrix suppression effects in the electrospray ionization (ESI) source. Furthermore, generic or randomly deuterated tyrosine may suffer from hydrogen/deuterium (H/D) back-exchange at labile aliphatic positions during acidic or basic sample preparation. By strictly utilizing the 3,5-d2 form, laboratories minimize the kinetic isotope effect on retention time, ensuring robust co-elution and preserving the integrity of high-throughput quantitative assays [1].
In quantitative mass spectrometry, the internal standard must co-elute with the target analyte to normalize matrix effects. L-Tyrosine-d2 minimizes the deuterium isotope effect on retention time compared to more heavily deuterated analogs. While compounds like L-Tyrosine-d4 can exhibit measurable retention time shifts due to weaker C-D interactions with the stationary phase, L-Tyrosine-3,5-d2 maintains a tighter co-elution profile with native L-Tyrosine. This ensures that both the standard and the analyte experience identical ionization conditions in the source, which is critical for accurate quantification in complex matrices like serum [1].
| Evidence Dimension | Chromatographic retention time shift (Isotope Effect) |
| Target Compound Data | L-Tyrosine-3,5-d2 (Minimal shift, robust co-elution) |
| Comparator Or Baseline | L-Tyrosine-d4 / d7 (Increased retention time shift) |
| Quantified Difference | Reduced risk of differential matrix suppression compared to >d2 analogs |
| Conditions | Reversed-phase UHPLC coupled to ESI-MS/MS |
Ensures accurate quantification by preventing the internal standard from eluting into a different matrix suppression zone than the target analyte.
For large-scale clinical metabolomics and biomarker discovery, the procurement cost of internal standards is a major limiting factor. L-Tyrosine-d2 provides a +2 Da mass shift, which is sufficient to cleanly separate its signal from the M+2 natural isotopic envelope of unlabeled L-Tyrosine. This achieves the necessary signal-to-noise ratio for accurate quantification at a fraction of the cost of uniformly labeled L-Tyrosine-13C9,15N, which provides a +10 Da shift but requires complex, low-yield biosynthetic or multi-step synthetic routes [1].
| Evidence Dimension | Mass shift adequacy vs. Procurement Cost |
| Target Compound Data | L-Tyrosine-d2 (+2 Da shift, high cost-efficiency) |
| Comparator Or Baseline | L-Tyrosine-13C9,15N (+10 Da shift, premium cost) |
| Quantified Difference | Sufficient isotopic clearance at significantly lower synthesis cost |
| Conditions | High-throughput clinical LC-MS/MS and GC-MS workflows |
Allows clinical laboratories to maintain strict quantitative accuracy while scaling up sample throughput within budget constraints.
Beyond mass spectrometry, site-specifically deuterated tyrosine is a critical probe for protein NMR. By replacing the protons at the 3 and 5 positions of the phenolic ring with deuterium, L-Tyrosine-3,5-d2 eliminates the corresponding 1H NMR signals, drastically simplifying crowded spectral regions in large proteins. Unlabeled tyrosine cannot provide this site-specific simplification, and uniformly labeled tyrosine complicates the isolation of specific ring dynamics [1].
| Evidence Dimension | Site-specific spectral simplification |
| Target Compound Data | L-Tyrosine-3,5-d2 (Targeted 3,5-position silencing) |
| Comparator Or Baseline | Unlabeled L-Tyrosine (Complex 1H NMR spectra) |
| Quantified Difference | Enables isolation of specific ring dynamics and NOE distance measurements |
| Conditions | High-resolution MAS NMR |
Provides structural biologists with a precise tool to map active site dynamics without global structural perturbation.
Due to its minimal chromatographic isotope effect and cost-efficiency, L-Tyrosine-d2 is a highly effective internal standard for quantifying tyrosine levels in serum or plasma. It is heavily utilized in high-throughput screening panels for biomarker discovery, where precise co-elution is required to avoid matrix-induced quantification errors [1].
In stable isotope labeling by amino acids in cell culture (SILAC) and targeted proteomics, L-Tyrosine-d2 provides a reliable +2 Da mass tag for peptide quantification. Its stability during standard proteolytic digestion and sample preparation ensures that the isotopic label remains intact, allowing for accurate relative quantification of protein expression levels [2].
For structural biology applications, the site-specific deuteration at the 3 and 5 positions allows researchers to simplify complex 1H NMR spectra of large proteins. It is procured to investigate ring dynamics and conformational changes in enzymes without the spectral crowding associated with unlabeled amino acids [3].
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